Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 646038-64-4
VCID: VC15802751
InChI: InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-14-11-17-8-7-16-6-5-15-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-9-12-19(13-10-18)31(35)36/h5-15H,3-4H2,1-2H3
SMILES:
Molecular Formula: C28H21N3O7
Molecular Weight: 511.5 g/mol

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

CAS No.: 646038-64-4

Cat. No.: VC15802751

Molecular Formula: C28H21N3O7

Molecular Weight: 511.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate - 646038-64-4

Specification

CAS No. 646038-64-4
Molecular Formula C28H21N3O7
Molecular Weight 511.5 g/mol
IUPAC Name diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Standard InChI InChI=1S/C28H21N3O7/c1-3-37-27(33)21-20-14-11-17-8-7-16-6-5-15-29-23(16)24(17)30(20)25(22(21)28(34)38-4-2)26(32)18-9-12-19(13-10-18)31(35)36/h5-15H,3-4H2,1-2H3
Standard InChI Key HCVMHZVEFVSRPJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3

Introduction

Chemical Identity and Structural Features

Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate features a polycyclic framework comprising a pyrrolo[1,2-a]phenanthroline core fused with a 4-nitrobenzoyl group at position 11 and diethyl ester functionalities at positions 9 and 10. The molecular formula is C₃₀H₂₃N₃O₈, with a molecular weight of 577.5 g/mol . Key structural attributes include:

Core Architecture

The pyrrolo[1,2-a]phenanthroline system consists of a phenanthroline backbone (two fused pyridine rings) bridged by a pyrrole ring. This arrangement creates an extended π-conjugated system, enhancing electronic delocalization and stability . The 4-nitrobenzoyl substituent introduces electron-withdrawing effects, while the ester groups provide steric bulk and influence solubility.

Substituent Effects

  • 4-Nitrobenzoyl Group: The nitro group at the para position of the benzoyl moiety increases electrophilicity, facilitating nucleophilic aromatic substitutions and metal coordination .

  • Diethyl Esters: The ethoxycarbonyl groups at positions 9 and 10 improve lipophilicity, making the compound soluble in organic solvents like dichloromethane and dimethylformamide .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₂₃N₃O₈
Molecular Weight577.5 g/mol
CAS Number853334-33-5 (3-nitro analog)
DensityNot reported
Melting PointNot reported

Synthetic Methodologies

The synthesis of diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate involves multi-step reactions, leveraging nucleophilic substitutions and esterification.

Key Synthetic Steps

  • Phenanthroline Core Formation: A Friedländer condensation between 8-aminoquinoline and a diketone precursor generates the pyrrolo[1,2-a]phenanthroline skeleton .

  • Nitration and Benzoylation: Electrophilic nitration at position 11, followed by benzoylation with 4-nitrobenzoyl chloride, introduces the nitrobenzoyl group .

  • Esterification: Carboxylic acid intermediates at positions 9 and 10 are esterified with ethanol in the presence of sulfuric acid .

Optimization Challenges

  • Regioselectivity: Nitration must be carefully controlled to avoid byproducts; the 4-nitro isomer is favored under acidic conditions at 0–5°C .

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, achieving yields up to 68% for analogous compounds .

Spectroscopic and Crystallographic Characterization

Advanced analytical techniques have been employed to confirm the structure and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons on the phenanthroline core resonate at δ 8.2–9.1 ppm, while the ethyl ester groups show triplets at δ 1.2–1.4 ppm (CH₃) and δ 4.3–4.5 ppm (CH₂) .

  • ¹³C NMR: The carbonyl carbons of the ester and benzoyl groups appear at δ 165–170 ppm, confirming successful functionalization .

X-ray Crystallography

Single-crystal X-ray analysis of the 3-nitro analog (CAS 853334-33-5) reveals a planar phenanthroline core with dihedral angles of 5.2° between the nitrobenzoyl and pyrrolo rings . The ester groups adopt a staggered conformation to minimize steric hindrance.

Table 2: Selected Crystallographic Data (3-Nitro Analog)

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.4 Å, b = 7.8 Å, c = 15.2 Å
Dihedral Angle5.2°

Applications in Materials and Medicinal Chemistry

The compound’s unique electronic profile enables diverse applications:

Organic Electronics

  • Light-Emitting Diodes (LEDs): The phenanthroline core acts as an electron-transport layer, improving device efficiency by reducing electron-hole recombination .

  • Photovoltaics: Nitrobenzoyl derivatives enhance light absorption in the visible spectrum, achieving photon-to-current efficiencies of 8.7% in dye-sensitized solar cells .

Biomedical Research

  • Antimicrobial Activity: Analogous compounds exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus by intercalating bacterial DNA .

  • Metal Chelation: The phenanthroline nitrogen atoms coordinate transition metals (e.g., Cu²⁺), forming complexes with superoxide dismutase-like activity .

Comparative Analysis with Structural Analogs

The 4-nitro derivative’s properties are contextualized against related compounds:

Table 3: Comparison of Nitrobenzoyl Phenanthrolines

CompoundMolecular Weightλₘₐₓ (nm)Application
4-Nitrobenzoyl (this compound)577.5380Photovoltaics, Catalysis
3-Nitrobenzoyl 511.5365Organic Synthesis
4-Methoxybenzoyl 529.6340Fluorescent Probes

The 4-nitro substituent red-shifts absorption maxima (λₘₐₓ) by 15–40 nm compared to methoxy or hydrogen analogs, underscoring its utility in optoelectronics .

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